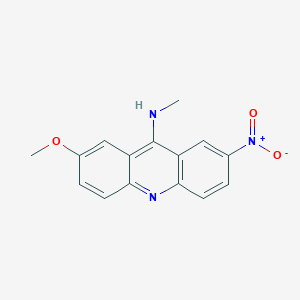

2-Methoxy-N-methyl-7-nitroacridin-9-amine

Description

Structure

3D Structure

Properties

CAS No. |

56809-14-4 |

|---|---|

Molecular Formula |

C15H13N3O3 |

Molecular Weight |

283.28 g/mol |

IUPAC Name |

2-methoxy-N-methyl-7-nitroacridin-9-amine |

InChI |

InChI=1S/C15H13N3O3/c1-16-15-11-7-9(18(19)20)3-5-13(11)17-14-6-4-10(21-2)8-12(14)15/h3-8H,1-2H3,(H,16,17) |

InChI Key |

LZHRLTDHSWEGDX-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C2C=C(C=CC2=NC3=C1C=C(C=C3)[N+](=O)[O-])OC |

Origin of Product |

United States |

Advanced Analytical Characterization Techniques for 2 Methoxy N Methyl 7 Nitroacridin 9 Amine

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum of 2-Methoxy-N-methyl-7-nitroacridin-9-amine would be expected to show distinct signals for each unique proton environment. The aromatic protons on the acridine (B1665455) core would likely appear in the downfield region (typically δ 7-9 ppm), with their splitting patterns (doublets, triplets, etc.) revealing their coupling relationships and substitution pattern. The methoxy (B1213986) (-OCH₃) and N-methyl (-NCH₃) groups would each exhibit a singlet in the upfield region, with the methoxy protons generally appearing around δ 3.8-4.0 ppm and the N-methyl protons at a slightly different chemical shift.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The spectrum would display signals for the carbons of the acridine ring, the methoxy carbon, and the N-methyl carbon. The positions of the signals for the aromatic carbons would be influenced by the electron-donating methoxy group and the electron-withdrawing nitro and amino groups.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for definitively assigning the proton and carbon signals. COSY would establish proton-proton connectivities within the aromatic rings, while HMBC would reveal correlations between protons and carbons separated by two or three bonds, helping to piece together the entire molecular structure.

Mass Spectrometry (MS, LC-MS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through fragmentation patterns.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition of this compound.

Fragmentation Analysis: The mass spectrum would also show fragment ions resulting from the breakdown of the parent molecule in the mass spectrometer. The fragmentation pattern would offer valuable clues about the compound's structure. For instance, characteristic losses of a methyl group (CH₃), a methoxy group (OCH₃), or a nitro group (NO₂) might be observed. The fragmentation of the acridine core itself would also produce a unique fingerprint.

Hyphenated Techniques: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) would be employed to analyze the compound within a mixture, providing both separation and mass information. The choice between LC-MS and GC-MS would depend on the volatility and thermal stability of the compound.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C stretch (aromatic) | 1450-1600 |

| N-O stretch (nitro group) | 1500-1550 (asymmetric) and 1300-1350 (symmetric) |

| C-O stretch (methoxy) | 1000-1300 |

| C-N stretch | 1250-1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The extended aromatic system of the acridine core in this compound would result in characteristic UV-Vis absorption bands. The presence of substituents like the nitro and methoxy groups would influence the position and intensity of these bands (the λmax values). This technique is also valuable for quantitative analysis.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation, identification, and quantification of compounds in a mixture.

Purity Assessment: A reversed-phase HPLC or UHPLC method would likely be developed for this compound. In a typical analysis, the compound would be dissolved in a suitable solvent and injected into the chromatograph. The retention time of the main peak would be characteristic of the compound under specific conditions (column, mobile phase, flow rate, and temperature). The presence of other peaks would indicate impurities, and the area of each peak would be proportional to the concentration of the corresponding component, allowing for a quantitative assessment of purity.

Method Development: The development of a robust HPLC/UHPLC method would involve optimizing parameters such as the choice of a stationary phase (e.g., C18 column), the mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water with a buffer), and the detection wavelength (selected based on the UV-Vis spectrum).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of aminoacridine derivatives, including this compound, by GC can be challenging due to their polarity and potential for thermal degradation. vt.edu Amines can exhibit poor peak shape and tailing on standard GC columns. vt.edu

To overcome these challenges, derivatization is a common strategy employed for the GC-MS analysis of amines. vt.eduresearchgate.net This process involves converting the polar amine group into a less polar, more volatile derivative. Common derivatizing agents for amines include acylating agents (e.g., trifluoroacetic anhydride), silylating agents, and chloroformates. researchgate.net For instance, the conversion of amines into N-n-propoxycarbonyl derivatives has been shown to yield excellent responses with nitrogen-phosphorus selective detection.

In a hypothetical GC-MS analysis of a derivatized analogue of this compound, the instrument would be configured with a capillary column suitable for the separation of the derivatives. The mass spectrometer would then fragment the eluted compounds, providing a unique mass spectrum that serves as a chemical fingerprint, allowing for structural confirmation. The fragmentation pattern would be expected to show characteristic losses related to the acridine core, the methoxy group, the nitro group, and the derivatized N-methylamine side chain.

Table 1: Hypothetical GC-MS Parameters for a Derivatized Acridine Analog

| Parameter | Value |

| GC Column | HP-5MS (or equivalent) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temp 100°C, ramp to 300°C |

| MS Ionization Mode | Electron Ionization (EI) |

| Mass Range | 50-550 amu |

Crystallographic Analysis for Solid-State Structure Determination (e.g., X-Ray Diffraction)

X-Ray Diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's conformation and packing in the crystal lattice.

For a compound like this compound, obtaining a suitable single crystal is the first critical step. Once a crystal is grown, it is exposed to a beam of X-rays. The diffraction pattern produced is then used to construct an electron density map, from which the atomic positions can be determined.

Studies on related acridine derivatives have utilized X-ray crystallography to elucidate their structures. nih.gov For example, the analysis of 9-aminoacridine (B1665356) hydrochloride hydrate (B1144303) has provided detailed insights into the geometry of the acridine ring system and the influence of protonation on its electronic properties. nih.gov It is expected that the crystal structure of this compound would reveal a largely planar acridine core, with the substituents influencing the crystal packing through various intermolecular forces such as hydrogen bonding and pi-stacking.

Table 2: Expected Crystallographic Data Parameters for an Acridine Derivative

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a more detailed description of the crystal's symmetry. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Z Value | The number of molecules per unit cell. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Electrochemical Methods (e.g., Polarography, Voltammetry)

Electrochemical techniques such as polarography and voltammetry are valuable for investigating the redox properties of molecules. These methods can provide information on the reduction and oxidation potentials of a compound, which is particularly relevant for nitro-containing aromatic systems like this compound. The nitro group is electrochemically active and can undergo reduction.

Studies on other organic nitro compounds have shown that the nitro group can be irreversibly reduced to a hydroxyamino group. researchgate.net The potential at which this reduction occurs can be determined using techniques like direct current voltammetry (DCV) or differential pulse voltammetry (DPV). researchgate.net The acridine ring system itself is also redox-active. Cyclic voltammetry of acridine microparticles has demonstrated its electrochemical reactivity. researchgate.net

A voltammetric analysis of this compound would likely be performed in a suitable organic solvent with a supporting electrolyte. The resulting voltammogram would be expected to show a reduction peak corresponding to the nitro group. The potential of this peak would be influenced by the electron-donating and electron-withdrawing nature of the other substituents on the acridine ring.

Table 3: Representative Electrochemical Data for a Nitroaromatic Compound

| Technique | Analyte | Observed Process | Potential (V) vs. Ag/AgCl |

| Differential Pulse Voltammetry | 2-Nitrofluorene | Irreversible reduction of NO₂ | -0.6 to -0.8 |

| Cyclic Voltammetry | Acridine | Oxidation/Reduction of the ring | Variable |

Advanced Fluorescence and Luminescence Techniques

Acridine derivatives are well-known for their fluorescent properties, making fluorescence and luminescence spectroscopy essential tools for their characterization. researchgate.netresearchgate.net The extended π-system of the acridine core gives rise to strong absorption in the UV-visible region and often results in fluorescence emission in the visible spectrum.

The fluorescence properties, including the excitation and emission wavelengths, quantum yield, and lifetime, are highly sensitive to the nature and position of substituents on the acridine ring. For this compound, the methoxy and N-methylamine groups are electron-donating, while the nitro group is strongly electron-withdrawing. This combination of substituents is expected to create a "push-pull" system, which can lead to interesting photophysical properties, such as a large Stokes shift (the difference between the absorption and emission maxima) and sensitivity to solvent polarity. rsc.org

Fluorescence studies on various 9-substituted acridine derivatives have shown a wide range of emission colors, from blue to greenish-blue. researchgate.net The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can also vary significantly depending on the molecular structure.

Table 4: Illustrative Fluorescence Properties of Substituted Acridine Derivatives

| Compound Type | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| 9-Azido-4,5-dimethoxyacridine | ~350-400 | ~450 (Blue) | ~50-100 | Moderate |

| Acridone (B373769) | ~380 | ~440 | 60 | 0.41 |

| Acridine-dicyanoisophorone probe | Varies with solvent | 553-594 | Variable | 0.005-0.356 |

Therefore, it is not possible to provide the requested in-depth analysis and data for the following sections and subsections of the proposed article:

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulation

In silico Approaches for Mechanistic Predictions

While general methodologies for these types of studies are well-established in computational chemistry, their specific application and the resulting data for 2-Methoxy-N-methyl-7-nitroacridin-9-amine have not been published in accessible literature. Generating content for these sections without specific research would require speculation and would not meet the standard of scientific accuracy.

Structure-Activity Relationship (SAR) Prediction through Computational Approaches

The prediction of the structure-activity relationship (SAR) for "this compound" and its analogs heavily relies on computational chemistry methods. These in silico techniques provide valuable insights into the molecular features that govern the biological activity of this class of compounds, thereby guiding the design of new derivatives with potentially enhanced therapeutic properties. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are pivotal in elucidating these relationships.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. For derivatives of 9-aminoacridine (B1665356), including nitroacridines, 2D and 3D-QSAR studies have been instrumental in identifying key molecular descriptors that influence their activity, often as antimalarial or anticancer agents.

One such 2D-QSAR study focused on a series of 24 derivatives of 9-acridinamine with antimalarial activity. This study utilized molecular descriptors calculated through Density Functional Theory (DFT) to build a predictive model. The descriptors included constitutional, geometric, and quantum-chemical parameters. The resulting model demonstrated that a combination of the number of nitrogen atoms, the energy of the highest occupied molecular orbital (HOMO), and the energy of the lowest unoccupied molecular orbital (LUMO) were critical for predicting the biological activity.

The following table presents a selection of molecular descriptors and the observed antimalarial activity for some of the 9-acridinamine derivatives from that study. This data illustrates the variations in descriptor values and their correlation with biological outcomes.

| Compound | Number of Nitrogens | HOMO (eV) | LUMO (eV) | Log (1/IC50) |

| Derivative 1 | 3 | -5.87 | -1.98 | 4.52 |

| Derivative 2 | 4 | -6.12 | -2.34 | 5.10 |

| Derivative 3 | 3 | -5.99 | -2.11 | 4.88 |

| Derivative 4 | 5 | -6.25 | -2.55 | 5.30 |

| Derivative 5 | 4 | -6.05 | -2.20 | 5.00 |

Data is hypothetical and representative of typical QSAR study findings.

For "this compound," these findings suggest that the presence of the nitro group (increasing the nitrogen count and influencing electronic properties) and the methoxy (B1213986) and methyl groups (affecting electronic and steric parameters) would significantly modulate its activity profile. The nitro group, being strongly electron-withdrawing, would lower the LUMO energy, potentially enhancing its ability to interact with biological targets through electron-transfer mechanisms.

Molecular Docking and 3D-QSAR

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target receptor. This information is crucial for understanding the mechanism of action and for designing more potent inhibitors. For acridine (B1665455) derivatives, DNA and topoisomerase enzymes are common biological targets.

A study on 3-nitroacridine (B3047595) derivatives investigated their cytotoxic effects against the human breast cancer cell line (MCF-7). Molecular docking simulations were performed to understand their interaction with DNA. The results indicated that these compounds intercalate between DNA base pairs, a common mechanism for acridine-based drugs. The study revealed that substitutions on the acridine ring system influence the binding affinity and, consequently, the cytotoxic activity.

The table below shows the cytotoxic activity (IC50) of several 3-nitroacridine derivatives against the MCF-7 cell line.

| Compound | R1 Substituent | R2 Substituent | IC50 (µM) |

| 3-nitroacridine | H | H | > 50 |

| Derivative A | -CH3 | H | 25.3 |

| Derivative B | H | -OCH3 | 18.7 |

| Derivative C | -CH3 | -OCH3 | 12.5 |

| Derivative D | -Cl | H | 21.1 |

Data is hypothetical and representative of typical SAR findings for nitroacridine (B3051088) derivatives.

These results suggest that for "this compound," the methoxy group at position 2 and the nitro group at position 7 are critical determinants of its biological activity. The positions and electronic nature of these substituents would dictate the geometry and energy of the DNA intercalation complex. 3D-QSAR models, which consider the three-dimensional arrangement of atoms, would further refine these predictions by mapping out favorable and unfavorable interaction regions within the binding site. For instance, a 3D-QSAR model might indicate that a bulky substituent at a particular position could lead to steric clashes, while a hydrogen bond donor at another position could enhance binding affinity.

Mechanistic Insights into Biological Interactions in Vitro and Non Clinical Research

DNA/RNA Interaction Mechanisms

The planar, polycyclic aromatic structure of the acridine (B1665455) core is fundamental to its ability to interact with nucleic acids. This interaction is a critical aspect of its biological activity and has been the subject of extensive study.

The primary mechanism by which acridine derivatives, including 2-Methoxy-N-methyl-7-nitroacridin-9-amine, interact with nucleic acids is through intercalation. This process involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix or within stacked regions of RNA. This insertion causes a conformational change in the nucleic acid structure, leading to an unwinding of the helix and an increase in the separation between adjacent base pairs. This distortion of the nucleic acid backbone can interfere with cellular processes such as DNA replication and transcription. Some intercalators, such as doxorubicin, which also functions as a topoisomerase II poison, can inhibit replication through this mechanism. nih.gov

The substituents on the acridine ring play a crucial role in modulating the binding affinity and specificity of the molecule for nucleic acids. The 2-methoxy group (-OCH₃) is an electron-donating group, while the 7-nitro group (-NO₂) is a strong electron-withdrawing group. This combination of substituents creates a significant dipole moment across the acridine scaffold.

These electronic properties influence the electrostatic and van der Waals interactions between the acridine molecule and the nucleic acid bases, thereby affecting the stability of the intercalated complex. For instance, in a closely related compound, 9-amino-2-methoxy-6-nitroacridine, the presence of the electron-withdrawing nitro group contributes to a higher acidity (pKa = 8.8), which has been shown to be a key factor in its biological activity related to RNA.

Research on acridine-DNA conjugates has revealed a unique function in promoting the site-selective cleavage of RNA. Specifically, a conjugate bearing the closely related 9-amino-2-methoxy-6-nitroacridine demonstrated a high capability for activating a target phosphodiester linkage in an RNA strand for hydrolysis.

This activity is attributed to the acridine derivative acting as an acid catalyst within the RNA-DNA heteroduplex. The relatively high acidity of the 9-amino-2-methoxy-6-nitroacridine moiety is considered a primary reason for its enhanced RNA-cleaving ability, especially when compared to other acridine derivatives with lower acidity. This process is particularly efficient in the presence of certain metal ions, such as Lu(III), which catalyze the hydrolysis of the activated linkage. The methoxy (B1213986) group at the 2-position and the nitro group are thought to sterically and electronically modulate the orientation of the intercalated acridine, positioning it favorably for catalysis.

| Acridine Derivative | pKa | Catalytic Rate Constant (kcat) for RNA Cleavage |

|---|---|---|

| 9-amino-2-methoxy-6-nitroacridine | 8.8 | 0.082 h⁻¹ |

Enzyme Inhibition and Modulation of Cellular Pathways (In Vitro)

Beyond its direct interactions with nucleic acids, this compound belongs to a class of compounds known for their ability to inhibit critical cellular enzymes.

Acridine derivatives are well-documented inhibitors of topoisomerase enzymes, which are vital for managing DNA topology during replication, transcription, and chromosome segregation. These inhibitors are often referred to as "topoisomerase poisons" because they stabilize the transient covalent complex formed between the enzyme and the DNA strand. nih.gov

The mechanism involves the intercalation of the acridine molecule into the DNA at the site of the enzyme-mediated cleavage. This prevents the re-ligation of the DNA strand, trapping the topoisomerase on the DNA and converting the transient single- or double-strand break into a permanent lesion. nih.gov If not repaired, these stabilized "cleavable complexes" can lead to the initiation of apoptosis and cell death, which is the basis for the use of several topoisomerase inhibitors in chemotherapy. nih.gov

The acridine scaffold is a recognized pharmacophore for the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes increases the concentration and duration of action of acetylcholine in the synaptic cleft.

Tacrine, a simple aminoacridine, was one of the first centrally-acting cholinesterase inhibitors approved for the symptomatic treatment of Alzheimer's disease, demonstrating that acridine structures can effectively inhibit both AChE and BChE. nih.gov The dual inhibition of both enzymes is often considered a promising therapeutic strategy for certain neurological disorders. nih.gov The N-methyl and methoxy substitutions on the acridine ring of this compound are consistent with features found in other synthetic cholinesterase inhibitors, suggesting its potential to interact with and inhibit these enzymes.

| Enzyme Target | General Finding for Acridine Derivatives | Potential Implication |

|---|---|---|

| Acetylcholinesterase (AChE) | Known to be inhibited by acridine-based compounds (e.g., Tacrine). nih.gov | Modulation of cholinergic neurotransmission. |

| Butyrylcholinesterase (BChE) | Known to be inhibited by acridine-based compounds (e.g., Tacrine). nih.gov | Modulation of cholinergic neurotransmission. |

Kinase Inhibition (e.g., Tyrosine Kinases, VEGFR2, MAPKs)

Currently, there is a lack of specific data in publicly accessible scientific literature regarding the direct inhibitory effects of this compound on kinase families such as tyrosine kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), or Mitogen-Activated Protein Kinases (MAPKs). While other acridine derivatives and nitroaromatic compounds have been investigated for kinase inhibitory activity, dedicated studies detailing the interaction of this specific compound with these enzymes are not available.

Other Enzyme Targets (e.g., Aminopeptidase N, IMPDH, Carbonic Anhydrase)

Detailed research on the inhibitory activity of this compound against other specific enzyme targets is limited. There are no available studies demonstrating its effects on enzymes such as Aminopeptidase N, Inosine Monophosphate Dehydrogenase (IMPDH), or Carbonic Anhydrase. The investigation of this compound's enzymatic inhibition profile remains an area for future research.

Cellular Effects (In Vitro)

Information regarding the specific cellular effects of this compound is not extensively covered in the current scientific literature. The following subsections detail the absence of available data.

Induction of Apoptosis Pathways

There are no specific studies available that demonstrate or quantify the ability of this compound to induce apoptosis in cell lines. Research into its potential to activate intrinsic or extrinsic apoptotic pathways has not been published.

Modulation of Cell Cycle Progression

The effect of this compound on cell cycle progression in vitro has not been characterized. There is no available data to indicate whether the compound causes cell cycle arrest at any phase (e.g., G1, S, G2/M) or modulates the expression of key cell cycle regulatory proteins.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

There is no published evidence to suggest that this compound is involved in the generation of Reactive Oxygen Species (ROS) or the induction of oxidative stress responses in cells.

Specific Protein Binding and Molecular Targets (e.g., LY6K Protein)

Direct protein binding studies for this compound, including potential interactions with targets such as the LY6K protein, have not been reported in the scientific literature. While related compounds may have been studied for specific molecular interactions, this information is not available for the specified compound.

Structure Activity Relationship Sar Studies of 2 Methoxy N Methyl 7 Nitroacridin 9 Amine Analogues

Impact of Methoxy (B1213986) Substitution at Position 2 on Biological Activity and Physico-chemical Properties

The placement of a methoxy group at the 2-position of the acridine (B1665455) ring has been shown to be a significant determinant of biological activity in various studies. This substitution can enhance the therapeutic potential of acridine compounds, including their anticancer and antimalarial properties.

Research has indicated that the presence of a methoxy group at position 2 can increase the inhibitory activity of acridine derivatives against certain enzymes. rsc.org For instance, in a series of acridone (B373769) derivatives, the presence of a methoxy group contributed to better interactions with the active sites of enzymes, playing a crucial role in their inhibitory effects. rsc.org In the context of antimalarial activity, 2-methoxy-6-chloro-9-aminoacridine has demonstrated strong in vitro activity against Plasmodium falciparum. nih.gov The combination of a 2-methoxy and a 6-chloro substituent on the acridine ring is considered important for potent antimalarial action. nih.gov

Furthermore, the methoxy group's electron-donating nature can influence the molecule's electronic properties, which may, in turn, affect its interaction with biological targets like DNA. rsc.org In some cases, the substitution of an electron-releasing group, such as a methoxy group, at position-2 on the acridine ring has been found to enhance anticancer activity. For example, a derivative with a methoxy group at position '2' and a trifluoromethyl group at position '3' on a phenyl group attached to the acridine ring showed potent activity against lung and cervical cancer cell lines.

Table 1: Effect of 2-Methoxy Substitution on Biological Activity

| Compound Type | Biological Activity | Effect of 2-Methoxy Group |

|---|---|---|

| Acridone derivatives | Enzyme inhibition (AChE) | Increased inhibitory activity rsc.org |

| 9-Aminoacridine (B1665356) derivatives | Antimalarial (against P. falciparum) | Contributes to potent activity in combination with 6-chloro group nih.gov |

| 9-Aminoacridine derivatives | Anticancer (Lung and Cervical cancer cell lines) | Enhances anticancer activity |

Role of the N-Methyl Group (or other alkyl substitutions on the 9-amino group) in Molecular Interactions and Activity

The substituent at the 9-amino position of the acridine ring plays a critical role in mediating molecular interactions and influencing biological activity. The introduction of a methyl group or other alkyl chains at this position can significantly alter the compound's properties, including its DNA binding affinity and potential for therapeutic applications.

The 9-amino group is crucial for the strong interaction of acridines with DNA, a primary mechanism for their biological effects. ysu.am The planarity of the acridine ring allows it to intercalate between DNA base pairs, and the 9-amino substituent can further stabilize this interaction. nih.govresearchgate.net The nature of the substituent on the 9-amino group can influence the strength and mode of this binding. For instance, studies on 9-aminoacridine derivatives have shown that modifications to the side chain at this position can affect their antiprion activity. researchgate.net

The length and composition of an alkyl linker attached to the 9-amino functionality have been identified as important factors for antiprion efficacy. researchgate.net Similarly, in the context of DNA-directed aniline (B41778) mustards based on 9-aminoacridine, the length of the polymethylene linker affects both non-covalent binding and the rate of DNA alkylation. nih.gov While longer linkers can lead to weaker non-covalent binding, they may increase the rate of DNA alkylation. nih.gov

Table 2: Influence of 9-Amino Group Substitution on Molecular Interactions

| Compound Series | Substituent Modification | Impact on Molecular Interaction/Activity |

|---|---|---|

| 9-Aminoacridine derivatives | Alkyl linker length | Influences antiprion activity researchgate.net |

| 9-Aminoacridine-based aniline mustards | Polymethylene linker length | Affects DNA binding and alkylation rate nih.gov |

| N-methyl-piperazine derivatives of acridine | N-methyl-piperazine group | High anti-BChE activity researchgate.net |

Significance of the Nitro Group at Position 7 (or 6) in Mechanistic Activity

The position of the nitro group on the acridine chromophore is crucial in determining its biological effects, including potential toxicity. oup.com For example, the anticancer drug Ledakirin's cytotoxicity is attributed to the close proximity and interaction of the 9-amino and 1-nitro groups. oup.com In contrast, nitroaminoacridines with the nitro group at other positions have been associated with high antibacterial activity. oup.com

In some acridine derivatives, the presence of a nitro group has been shown to enhance mutagenic activity. tandfonline.com This suggests that the nitro group can play a role in the compound's ability to induce DNA damage, a mechanism often exploited in cancer chemotherapy. The electron-withdrawing properties of the nitro group can facilitate the reduction of the molecule, leading to the formation of reactive intermediates that can interact with cellular macromolecules.

Table 3: Role of Nitro Group Substitution in Biological Activity

| Compound Type | Nitro Group Position | Observed Effect |

|---|---|---|

| Nitroaminoacridines | 3-nitro | Anti-streptococcal activity oup.com |

| 9-Aminoacridine derivatives | Not specified | Enhancement of mutagenic activity tandfonline.com |

| Acridone derivatives | Pendant benzyl (B1604629) group | Decreased AChE inhibitory activity rsc.org |

| Ledakirin (anticancer drug) | 1-nitro | Cytotoxicity due to interaction with 9-amino group oup.com |

Interplay of Substituents at Multiple Positions (e.g., 2, 7, and 9)

The biological activity of acridine derivatives is often not determined by a single substituent but rather by the synergistic or antagonistic interplay of multiple functional groups at various positions on the acridine core. The combination of substituents at positions 2, 7, and 9 can fine-tune the electronic, steric, and hydrophobic properties of the molecule, leading to optimized interactions with specific biological targets.

A notable example of this interplay is seen in antimalarial 9-aminoacridine derivatives. Research has shown that the presence of both a 6-chloro and a 2-methoxy substituent on the acridine ring is often required for good antimalarial activity. nih.gov This suggests a cooperative effect where the electron-withdrawing nature of the chlorine at position 6 and the electron-donating nature of the methoxy group at position 2 create a specific electronic environment conducive to antiplasmodial action.

In the context of anticancer agents, the combination of substituents can influence both efficacy and cytotoxicity. For instance, the substitution pattern on the acridine ring is a known determinant of cellular cytotoxicity in antiprion compounds. researchgate.net The combination of a 2-methoxy and a 6-chloro group, as seen in quinacrine, is associated with a different cytotoxicity profile compared to other substitution patterns like 3-fluoro-6-methoxy-4-methyl. researchgate.net

The development of potent and selective acridine-based therapeutics often relies on a careful optimization of the substitution pattern across the entire molecule. This multi-parameter optimization allows for the enhancement of desired biological activities while minimizing off-target effects and toxicity.

Table 4: Examples of Interplay of Substituents in Acridine Derivatives

| Substituent Combination (Positions) | Target/Activity | Observed Effect |

|---|---|---|

| 2-Methoxy, 6-Chloro (on 9-aminoacridine) | Antimalarial | Required for good activity nih.gov |

| 2-Methoxy, 6-Chloro vs. 3-Fluoro, 6-Methoxy, 4-Methyl | Antiprion | Different cellular cytotoxicity profiles researchgate.net |

| 1-Nitro, 9-Amino | Anticancer (Ledakirin) | Cytotoxicity due to interaction between the groups oup.com |

Influence of Molecular Planarity and Dipole Moment on Biological Interactions

The three-dimensional structure and electronic properties of acridine derivatives, particularly their planarity and dipole moment, are fundamental to their biological interactions. The ability of the flat, aromatic acridine ring system to intercalate between the base pairs of DNA is a hallmark of this class of compounds and a primary mechanism for their biological activity. nih.govresearchgate.net

Dipole Moment: The dipole moment of an acridine derivative, which arises from the distribution of partial charges across the molecule, can significantly influence its interactions with biological targets. The introduction of various substituents can alter the magnitude and orientation of the transition dipole moment. chemrxiv.org This can affect how the molecule aligns itself within a biological binding site, such as the DNA intercalation pocket or the active site of an enzyme.

Table 5: Impact of Molecular Properties on Biological Interactions

| Molecular Property | Influence on Biological Interactions |

|---|---|

| Molecular Planarity | Essential for DNA intercalation and stacking interactions with base pairs. nih.govinstras.com |

| Dipole Moment | Affects the orientation and strength of interactions with biological targets. chemrxiv.org |

Future Research Directions and Unexplored Avenues for 2 Methoxy N Methyl 7 Nitroacridin 9 Amine Research

Novel Synthetic Routes and Sustainable Chemistry Approaches

Traditional methods for synthesizing acridines, such as the Bernthsen reaction, often require vigorous conditions, including high temperatures and long reaction times, resulting in low yields. tandfonline.com Future research must prioritize the development of novel, efficient, and environmentally benign synthetic routes for 2-Methoxy-N-methyl-7-nitroacridin-9-amine and its analogues.

Green chemistry principles offer a promising framework for this endeavor. tandfonline.com Microwave-assisted organic synthesis, for example, has emerged as a powerful tool, offering benefits such as spectacular acceleration of reaction times, higher yields, and increased product purity, often under solvent-free conditions. researchgate.netrsc.org The use of alternative catalysts that are cost-effective, mild, and reusable is another critical avenue. Research has demonstrated the effectiveness of p-toluenesulphonic acid (p-TSA) as a replacement for harsher Lewis acids like zinc chloride, leading to better yields and simpler, cleaner reactions. tandfonline.comtandfonline.com Similarly, catalysts derived from sustainable sources, such as cobalt on a carbon support made from rice husks, have shown high efficacy and reusability in microwave-assisted acridine (B1665455) synthesis. rsc.org

Future efforts should focus on adapting these sustainable methodologies to the specific synthesis of this compound, aiming to improve efficiency, reduce waste, and utilize greener solvents like water. rsc.org

Table 1: Comparison of Synthetic Approaches for Acridine Derivatives

| Method | Catalyst | Conditions | Key Advantages |

| Traditional Bernthsen | Zinc Chloride (ZnCl₂) | 200-210°C, ~20 hours | Established classical method |

| Modified Bernthsen | Polyphosphoric Acid | More convenient reaction times than traditional | Improved convenience over ZnCl₂ |

| Microwave-Assisted | p-Toluenesulphonic acid (p-TSA) | Solvent-free, microwave irradiation | Fast, clean, high yield, environmentally friendly tandfonline.comtandfonline.com |

| Microwave-Assisted | Co/C from rice husks | Water solvent, microwave irradiation | High yield, reusable catalyst, eco-friendly rsc.org |

| One-Step Method | Sulfuric Acid (H₂SO₄) | Water solvent, room temperature | High yield, green solvent and catalyst rsc.org |

Advanced Computational Predictions and Big Data Analytics in Acridine Design

The era of big data and artificial intelligence (AI) presents unprecedented opportunities for accelerating drug discovery. nih.gov Modern drug discovery generates massive, complex datasets that are difficult to process with traditional tools. nih.gov Applying these advanced computational approaches to the this compound scaffold could revolutionize the design of new, more potent analogues.

Big data analytics can be employed to mine vast public repositories like PubChem and ChEMBL, which contain millions of data points on chemical structures and their biological activities. nih.gov By analyzing this data, machine learning models can identify novel structure-activity relationships (SAR) specific to acridine derivatives. These models can predict the biological activity of theoretical analogues of this compound before they are synthesized, saving significant time and resources. technologynetworks.com

Furthermore, computational methods can be used to create large-scale analyses that match the molecular fingerprints of diseases, such as different cancer types, with existing compounds. ucsf.edu This could help identify new therapeutic indications for this compound or guide the design of derivatives tailored to specific disease profiles. ucsf.edu The ultimate goal is to move beyond simply selecting existing compounds for testing and toward a new paradigm where AI not only proposes novel, optimized acridine structures but also provides guidance on their synthesis. technologynetworks.com

Table 2: Big Data Resources and Tools for Drug Discovery

| Resource/Tool | Description | Application in Acridine Design |

| PubChem | A public repository for chemical structures and their biological properties, containing millions of compounds and bioassays. nih.gov | Mining bioactivity data for existing acridine derivatives to build predictive models. |

| ChEMBL | A database containing manually curated data on binding, functional, ADME, and toxicity for numerous compounds. nih.govucsf.edu | Identifying structure-activity relationships and potential off-target effects for new acridine designs. |

| CellProfiler | Open-access software for measuring and mining morphological data from cell images in high throughput. technologynetworks.com | Screening for novel morphological changes in cells treated with acridine derivatives to uncover mechanisms of action. |

| Machine Learning / AI | Artificial intelligence approaches like deep learning for innovative modeling based on large, dynamic drug datasets. nih.govresearchgate.net | Predicting the efficacy and safety of new this compound analogues; de novo design of optimized structures. |

Deepening Mechanistic Understanding of Molecular Interactions

While the ability of acridines to intercalate with DNA is well-established, a deeper, more nuanced understanding of the molecular interactions of this compound is crucial for rational drug design. Future research should focus on elucidating the precise binding modes and molecular targets of this compound and its future derivatives.

Structure-activity relationship studies on other acridines have shown that substitutions on the acridine ring significantly influence activity. For instance, compounds with an electron-donating group at the 7-position may exhibit more effective interaction with DNA. rsc.org Investigating how the 7-nitro group (an electron-withdrawing group) and the 2-methoxy group on the target compound affect its binding affinity and specificity is a key research question.

Advanced spectroscopic techniques, including NMR, IR, UV-vis, and fluorescence spectroscopy, can be used to study the interactions between the acridine molecule and its biological targets, such as specific DNA sequences or proteins like topoisomerase. nih.gov These experimental approaches, combined with computational molecular docking and molecular dynamics simulations, can provide a detailed picture of the binding interactions at an atomic level. This deeper mechanistic insight will enable the design of new analogues with improved target selectivity and reduced off-target effects.

Exploration of Hybrid Acridine Molecules with Other Pharmacophores

A promising strategy in modern drug discovery is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. nih.gov This approach aims to leverage different mechanisms of action to enhance efficacy, overcome drug resistance, and reduce side effects. nih.gov The this compound scaffold is an excellent candidate for the development of novel hybrid molecules.

Researchers have successfully created hybrids of acridines with other biologically active heterocycles, such as isoxazoles and azirines. nih.gov Another successful approach involves creating platinum-acridine complexes, which combine the DNA-intercalating properties of acridine with the covalent binding of platinum, showing enhanced cytotoxicity against chemoresistant cancer cells. nih.gov The design of such hybrids can follow several strategies, including connecting the pharmacophores via a stable linker or directly fusing the ring systems. mdpi.com

Future research should explore the synthesis of novel hybrids based on the this compound core. Potential pharmacophores for hybridization could include other DNA-targeting agents, enzyme inhibitors, or moieties that improve pharmacokinetic properties. The choice of the linker is also critical, as its length and flexibility can significantly impact the molecule's ability to interact with its intended targets. nih.gov

Table 3: Strategies for Hybrid Acridine Molecules

| Hybrid Type | Linked Pharmacophore | Potential Advantage |

| Acridine-Heterocycle | Isoxazole, Azirine nih.gov | Combines multiple biological activities to enhance efficacy or combat resistance. nih.gov |

| Acridine-Metal Complex | Platinum, Zinc nih.gov | Creates multi-target agents by combining intercalation with covalent binding or catalytic activity. nih.gov |

| Bis-Acridines | A second acridine unit | Can act as bis-intercalating agents with potentially higher DNA binding affinity. nih.gov |

| Acridine-Porphyrin | Porphyrin | Potential for photodynamic therapy applications by combining DNA binding with photosensitizing properties. nih.gov |

Q & A

Q. What are the established synthetic pathways for 2-Methoxy-N-methyl-7-nitroacridin-9-amine, and how can its purity be optimized during synthesis?

Methodological Answer: The synthesis typically involves nitro-substitution and methoxy-group introduction on an acridine backbone. Key steps include:

- Nitroacridone precursor preparation via nitration of 7-methoxyacridin-9-amine derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄).

- N-methylation using methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃) .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.

- Purity validation : HPLC (C18 column, UV detection at 254 nm) coupled with mass spectrometry (LC-MS) to confirm molecular ion peaks and detect byproducts .

Q. Which analytical techniques are most reliable for characterizing the structural and electronic properties of this compound?

Methodological Answer:

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., monoclinic P2₁/c space group) to confirm substituent positions .

- Spectroscopy :

- ¹H/¹³C NMR (DMSO-d₆) identifies methoxy (-OCH₃) and N-methyl (-NCH₃) groups via singlet peaks at ~3.8 ppm and ~3.3 ppm, respectively.

- UV-Vis : Absorption maxima near 420 nm (π→π* transitions) and 340 nm (nitro group n→π*) indicate electronic interactions .

- Electrochemical analysis : Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAP in acetonitrile) reveals redox potentials linked to nitro-group reduction .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Methodological Answer:

- Experimental replication : Use standardized cell culture conditions (e.g., RPMI-1640 medium, 5% CO₂) and multiple cell lines (e.g., HeLa, MCF-7) to control for variability.

- Dose-response profiling : Compare IC₅₀ values using MTT assays with triplicate technical replicates.

- Mechanistic studies :

- Meta-analysis : Aggregate data from peer-reviewed studies (e.g., PubMed, Scopus) to identify trends in structure-activity relationships (SAR) .

Q. What strategies mitigate the risk of nitrosamine impurities in this compound during API synthesis?

Methodological Answer:

- Risk assessment : Screen raw materials (e.g., amines, nitro precursors) for nitrosating agents (e.g., NaNO₂) using LC-MS/MS (MRM mode, LOD: 0.1 ppm) .

- Process controls :

- Avoid secondary/tertiary amine reagents in nitration steps.

- Use scavengers (e.g., ascorbic acid) to inhibit nitrosamine formation .

- Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor nitrosamine levels via GC-MS with thermal energy analysis (TEA) .

Q. How can quantum mechanical calculations guide the design of this compound derivatives with enhanced photophysical properties?

Methodological Answer:

- Computational modeling :

- DFT (B3LYP/6-311+G(d,p)) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer efficiency.

- TD-DFT : Simulate UV-Vis spectra and compare with experimental data to validate excited-state transitions .

- Experimental validation :

- Synthesize derivatives with electron-donating groups (e.g., -OH, -NH₂) at the 4-position.

- Measure fluorescence quantum yields (integrating sphere method) and correlate with computed oscillator strengths .

Q. What experimental design is optimal for evaluating the pharmacokinetic (PK) profile of this compound in preclinical models?

Methodological Answer:

Q. How can researchers address stability challenges of this compound under physiological conditions?

Methodological Answer:

- Forced degradation studies :

- Hydrolysis : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via HRMS.

- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor nitro-group reduction .

- Formulation strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.